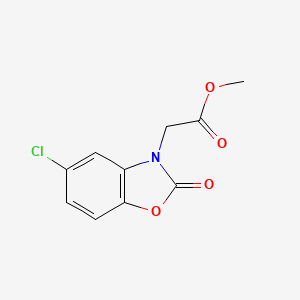

6-(benzylthio)-2,3'-bipyridine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-(benzylthio)-2,3'-bipyridine-5-carbonitrile involves complex chemical reactions. Karabasanagouda, Adhikari, and Parameshwarappa (2009) discussed the synthesis of similar bipyridine-5-carbonitriles, emphasizing the use of thiophenol and aromatic aldehydes in the process (Karabasanagouda, Adhikari, & Parameshwarappa, 2009). Similarly, Heravi and Farnazalsadat (2011) described the synthesis of arylthio-bipyridine carbonitriles using ultrasound irradiation, highlighting an efficient and environmentally friendly method (Heravi & Farnazalsadat, 2011).

Molecular Structure Analysis

The molecular structure of bipyridine carbonitriles, including 6-(benzylthio)-2,3'-bipyridine-5-carbonitrile, is complex. The structure of similar compounds has been elucidated using techniques like X-ray diffraction and spectroscopic analysis, as discussed by Jukić et al. (2010) and Zhang (2013) (Jukić et al., 2010), (Zhang, 2013).

Chemical Reactions and Properties

Bipyridine carbonitriles participate in various chemical reactions, forming complex structures. The work by Heravi and Farnazalsadat (2011) and Al-Refai et al. (2019) provide insights into the reactivity and potential applications of these compounds in synthesizing other chemicals (Heravi & Farnazalsadat, 2011), (Al‐Refai et al., 2019).

Wissenschaftliche Forschungsanwendungen

Electrosynthesis and Organic Synthesis

Research has demonstrated the versatility of compounds similar to "6-(benzylthio)-2,3'-bipyridine-5-carbonitrile" in organic synthesis. For example, the electrolysis of benzylthiocyanate and related compounds in acetonitrile at platinum electrodes yields pyridine derivatives as major products, highlighting an electrosynthetic approach to synthesizing complex organic structures (Batanero et al., 2002).

Anticancer Activities

Compounds structurally related to "6-(benzylthio)-2,3'-bipyridine-5-carbonitrile" have been investigated for their potential anticancer activities. A study on the synthesis and reactions of certain pyridine derivatives revealed that these compounds exhibit promising anticancer activities, which were evaluated against various cancer cell lines (Abdel-fattah et al., 2009).

Antibacterial and Antifungal Screening

New bipyridine-carbonitriles carrying the 4-hydroxyphenylthio moiety were synthesized and subjected to in vitro antibacterial and antifungal screening. Some of these compounds showed promising activity, indicating their potential as antimicrobial agents (Karabasanagouda et al., 2009).

Study of Solvation Effects

The solvation effects on phenyl-2-thioxo-dihydropyridine-3-carbonitrile derivatives were studied through theoretical and experimental approaches. This research provides insights into the electronic structure of these compounds and their nonlinear optical properties, as well as the effect of different substitutions and solvent polarity on their properties (Abdel-Latif et al., 2020).

Synthesis of Functionalized Derivatives

Research has focused on the facile synthesis of functionalized pyrimido[4,5-b]quinoline derivatives, showcasing the versatility of pyridine-carbonitriles in synthesizing complex heterocyclic compounds. These synthesized compounds were evaluated for their antimicrobial activity, further illustrating the biological relevance of such molecules (Elkholy & Morsy, 2006).

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3S/c19-11-15-8-9-17(16-7-4-10-20-12-16)21-18(15)22-13-14-5-2-1-3-6-14/h1-10,12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQRRGBKMZQIPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzylthio)-2,3'-bipyridine-5-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5550110.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)

![N'-(3-chlorobenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5550128.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)